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Compound of Interest |

(S)-(+)-1-(4-Chlorophenyl)ethyl!
Compound Name:
isothiocyanate
CAS No.: 737000-81-6
Cat. No.: B1609544

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (S)-1-(4-
chlorophenyl)ethyl isothiocyanate, a critical chiral building block and derivatizing agent in
pharmaceutical synthesis. This compound serves as a pivotal intermediate in the formation of
chiral thioureas, thiohydantoins, and other nitrogen-rich heterocycles. The guide details the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) sighatures
required for rigorous structural validation and purity assessment.

Compound Profile & Physicochemical Properties[1]

[2][3][4][5]

The (S)-enantiomer is the dextrorotatory isomer of the 4-chlorophenyl ethyl isothiocyanate
series. It is typically isolated as a light yellow oil or low-melting solid, sensitive to moisture and
nucleophiles.
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Property Data
IUPAC Name (S)-1-Chloro-4-(1-isothiocyanatoethyl)benzene
CAS Number 737000-81-6 (S-isomer); 2131-55-7 (Racemate)
C
Molecular Formula H
CINS
Molecular Weight 197.68 g/mol

) Light yellow oil / Low-melting solid (mp ~42-44
Physical State
°C for racemate)

. . positive (+) (in CHCI
Optical Rotation

)

Soluble in CHCI
, CH

Solubility
Cl

, DMSO, EtOAc; reacts with alcohols

Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the cumulative double bond system of the isothiocyanate
group. This is the primary diagnostic band for confirming the conversion of the amine precursor
to the isothiocyanate.
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Frequency (cm
Intensity Assignment Mechanistic Insight

)

Characteristic
asymmetric stretching
of the isothiocyanate
2050 — 2200 Very Strong, Broad -N=C=S Stretch cumulene system.
This is the "fingerprint”
confirmation of the

functional group.

Asymmetric and

symmetric stretching

2850 — 2980 Medium C-H Stretch (Aliphatic)  of the ethyl group
(methyl and methine
C-H).
C(sp
C-H Stretch .
3030 — 3100 Weak )-H stretching
(Aromatic)

vibrations of the

chlorophenyl ring.

Aromatic ring

breathing modes, split

1480 — 1600 Medium C=C Ring Skeleton
due to para-
substitution.
Characteristic
1080 - 1100 Medium/Strong Ar-Cl Stretch vibration for the aryl-
chloride bond.
Diagnostic for para-
C-H Out-of-Plane disubstituted benzene
810 -840 Strong ) )
Bend rings (two adjacent H

atoms).

Nuclear Magnetic Resonance (NMR)
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NMR data confirms the carbon skeleton and the integrity of the chiral center. The
isothiocyanate group exerts a deshielding effect on the

-methine proton compared to the starting amine.

H NMR (400 MHz, CDCI

)

Note: Chemical shifts are representative of the scaffold in non-polar solvents.

Shift ( Coupling (
Multiplicity Integration Assignment
» Ppm) )
1.65-1.70 Doublet (d) 3H -CH Hz (Coupling to
methine)
4.85-4.95 Quartet (q) 1H Ar-CH-N Hz (Deshielded

by NCS and Ar)

AA'BB' system
) typical of p-
7.28-7.35 Multiplet (m) 4H Ar-H )
substituted

benzenes

C NMR (100 MHz, CDCI

)

The isothiocyanate carbon is often broad and low intensity due to the lack of NOE

enhancement and relaxation dynamics.
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Shift (
Type Assignment Notes
» Ppm)
Typical aliphatic
25.2 CH Methyl Carbon yp. P
region.
-Carbon, chemically
56.8 CH Methine Carbon shifted by the
electronegative
Nitrogen.
127.0 CH Ar-C (Ortho/Meta) Aromatic ring carbons.
129.2 CH Ar-C (Meta/Ortho) Aromatic ring carbons.
Quaternary carbon
133.0 C Ar-C (Ipso-N) attached to the chiral
center.
Quaternary carbon
134.5 C Ar-C (Ipso-Cl) )
attached to Chlorine.
Isothiocyanate
carbon. Often weak;
135-140 C -N=C=S

range varies by

solvent.

Mass Spectrometry (MS)

MS analysis typically utilizes Electron Impact (El) or Electrospray lonization (ESI) in positive

mode (often after derivatization with an amine due to the reactivity of NCS).

e Molecular lon:

observed at m/z 197 and 199 (3:1 ratio due to

Cl/

cl).
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o Base Peak: Often m/z 139 (

), corresponding to the stable 1-(4-chlorophenyl)ethyl carbocation.

MS Fragmentation Pathway

Parent lon
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Molecular lon [M]+ Fragment [M - NCS]+ HCL/ Res Tropylium-like lon
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(C9HBCINS) (1-(4-chlorophenyl)ethyl cation) (Loss of HCl/rearrangement)

Click to download full resolution via product page

Figure 1: Proposed mass spectrometric fragmentation pathway for (S)-1-(4-chlorophenyl)ethyl
isothiocyanate.

Experimental Workflows
Synthesis & Isolation Logic

The synthesis typically proceeds via the Thiophosgene Method or the Dithiocarbamate Method
(Cs

/DCC or CS

/BsCI). The choice depends on safety constraints (thiophosgene is highly toxic) and scale.
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(S)-1-(4-Chlorophenyl)ethylamine
(Chiral Precursor)

Reaction with CS2 + Base
(Formation of Dithiocarbamate salt)

n situ

Desulfurization / Activation
(Reagents: DCC, Tosyl Chloride, or Thiophosgene)

S, - HCI/H20

(S)-1-(4-Chlorophenyl)ethyl Isothiocyanate
(Crude Oil)

Purification
(Flash Chromatography / Distillation)
Avoid alcohols (side reaction)

Click to download full resolution via product page

Figure 2: General synthetic workflow for converting the chiral amine to the isothiocyanate.[1][2]

[3]

Chiral Purity Determination (Enantiomeric Excess)

Direct analysis of isothiocyanates on chiral HPLC columns can be challenging due to their
reactivity. A standard protocol involves derivatization.

» Derivatization: React a small aliquot of the isothiocyanate with a simple achiral amine (e.g.,
benzylamine or dimethylamine) to form a stable thiourea.

¢ Analysis: Analyze the resulting thiourea on a chiral HPLC column (e.g., Chiralcel OD-H or
AD-H).
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» Validation: Compare against the racemic standard prepared from racemic amine.

Quality Control & Stability

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen).

» Moisture Sensitivity: Hydrolyzes slowly to the corresponding amine or urea derivatives upon
exposure to atmospheric moisture.

e Handling: Use in a fume hood; isothiocyanates are lachrymators and potential skin
sensitizers.
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o Organic Syntheses.p-Chlorophenyl Isothiocyanate. (Classic synthesis methodology for aryl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
(S)-1-(4-Chlorophenyl)ethyl Isothiocyanate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609544+#spectroscopic-data-nmr-ir-ms-for-s-1-4-
chlorophenyl-ethyl-isothiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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